Home > Products > Screening Compounds P97559 > 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole -

2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Catalog Number: EVT-5721899
CAS Number:
Molecular Formula: C14H8BrN3O3
Molecular Weight: 346.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative. The crystal structure was studied, revealing that the molecule lies on a mirror plane bisecting the adamantyl group. []
  • Relevance: This compound shares the core 1,3,4-oxadiazole ring structure with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Additionally, both compounds possess a 4-nitrophenyl group at the 5-position of the oxadiazole ring. []
  • Compound Description: This compound is a quinazolinone derivative incorporating a 1,3,4-oxadiazole thioether moiety. It demonstrated good antiproliferative activity against A549 cancer cells with an IC50 value of 3.46 μM. []
  • Relevance: This compound, like 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, contains a 3-bromophenyl group attached to the 1,3,4-oxadiazole ring, although through a thioether linkage in this case. []

4-Methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one (3c)

  • Compound Description: This compound belongs to the 1,3,4-oxadiazole class, specifically a 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-one derivative. It exhibited improved antibacterial activity with a MIC of 1.41 μg/mL against tested microorganisms. []
  • Relevance: Both this compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole belong to the broader category of 1,3,4-oxadiazole derivatives. []

4-Methyl-2-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one (3d)

  • Compound Description: This is another 1,3,4-oxadiazole derivative, specifically a 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-one. It displayed enhanced antibacterial activity, showing a MIC of 0.87 μg/mL against tested microorganisms. []
  • Relevance: This compound shares the 1,3,4-oxadiazole core structure with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Furthermore, it also includes a nitrophenyl group, although at the para position of a benzylthio substituent. []

(E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (8a-j)

  • Compound Description: These compounds represent a series of thiazolone derivatives incorporating a 1,3,4-oxadiazole moiety. Notably, compounds 8d and 8f from this series exhibited enhanced antibacterial activity against Gram-negative bacteria compared to the control drug gentamycin. []
  • Relevance: These compounds are structurally related to 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole through their common 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl moiety. []

3-(4-Methyl-5-(4-(((4-nitrophenyl)amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)-2-phenylquinazolin-4(3H)-one (6d)

  • Compound Description: This compound is a quinazoline derivative bearing thiazole and 1,3,4-oxadiazole heterocycles. It exhibited antibacterial activity, particularly against Escherichia coli with a minimum inhibitory concentration (MIC) of 100 µg/mL. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole share the presence of a 1,3,4-oxadiazole ring, although with different substitution patterns. Both compounds also feature a nitrophenyl group, albeit at different positions and with varying linkages to the core heterocycle. []

5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

  • Compound Description: This compound serves as a key intermediate in the synthesis of various N-Mannich bases derived from the 1,3,4-oxadiazole-2-thiol scaffold. []
  • Relevance: Both this compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole belong to the class of 1,3,4-oxadiazoles. []
  • Compound Description: This 1,3,4-oxadiazole derivative showed promising anti-inflammatory activity in a rat-paw-edema model. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Both compounds feature aromatic substituents at the 2- and 5-positions of the oxadiazole ring. []

2-(4’-Chloro-phenyl)-1-{2-[5”-(4-nitrophenyl)-[1, 3, 4] oxadiazol-2-yl]-phenyl}-ethanone) (3c)

  • Compound Description: This compound, also a 1,3,4-oxadiazole derivative, demonstrated good anti-inflammatory activity in the carrageenan-induced rat-paw-edema model. []
  • Relevance: Similar to 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, this compound contains a 1,3,4-oxadiazole ring with a 4-nitrophenyl group at the 5-position. []

2-(4-Chloro-2-nitro­phen­yl)-5-[4-(prop­yloxy)phen­yl]-1,3,4-oxa­diazole

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative whose crystal structure was investigated. The study revealed the influence of various intermolecular interactions, including C—H⋯O and C—H⋯N hydrogen bonds, on its crystal packing. []
  • Relevance: This compound belongs to the same class of 2,5-disubstituted 1,3,4-oxadiazoles as 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Both feature aromatic substituents with halogen and nitro group modifications. []

2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole (4c)

  • Compound Description: This 1,3,4-oxadiazole derivative was synthesized and its structure confirmed by single-crystal XRD. It showed significant cytotoxicity against breast cancer cell lines and its mechanism of action was linked to induced apoptosis. []
  • Relevance: This compound shares the core 1,3,4-oxadiazole scaffold with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Notably, both compounds possess a bromophenyl substituent at the 5-position of the oxadiazole ring. Additionally, both contain a nitro group on the phenyl ring at the 2-position, although the specific substitution pattern differs. []

Diethyl[(5-phenyl-1,3,4-oxadiazol-2ylamino)(4-nitrophenyl)methyl]phosphonate

  • Compound Description: This compound acts as a ligand in a palladium complex and was used in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. It coordinates to palladium via the nitrogen atom of the 1,3,4-oxadiazole ring. []
  • Relevance: This compound shares the 1,3,4-oxadiazole unit with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and also contains a 4-nitrophenyl substituent, although linked through a different spacer group. []

5-(4-chlorophenyl)-3-[(2-trifluoromethylphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (1)

  • Compound Description: This compound is a 1,3,4-oxadiazole-2-thione-N-Mannich derivative that showed marked activity against Gram-positive bacteria and good in vitro anti-proliferative activity against cancer cell lines. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole belong to the 1,3,4-oxadiazole class of heterocycles. Both possess halogenated aromatic substituents. []

5-(4-chlorophenyl)-3-[(2,5-difluorophenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (2)

  • Compound Description: This is another 1,3,4-oxadiazole-2-thione-N-Mannich derivative that exhibited notable activity against Gram-positive bacteria and good in vitro anti-proliferative activity against specific cancer cell lines. []
  • Relevance: Similar to 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, this compound contains a 1,3,4-oxadiazole ring. Both also contain halogenated phenyl substituents. []

2-methoxybenzyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (C1)

  • Compound Description: This compound, a 1,3,4-oxadiazole derivative, was synthesized and evaluated for its potential as an anti-Myelofibrosis agent through in silico studies. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole core structure. Both compounds also feature a halogenated phenyl ring at the 5-position of the oxadiazole ring. []

2-methoxybenzyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (C2)

  • Compound Description: This 1,3,4-oxadiazole derivative was synthesized and investigated for its potential as an anti-Myelofibrosis agent through in silico studies. Its crystal structure was determined, and Hirshfeld surface analysis was performed to understand its intermolecular interactions. []
  • Relevance: Both this compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole belong to the 1,3,4-oxadiazole family. Both compounds feature a chlorophenyl substituent at the 5-position of the oxadiazole ring. []

methoxybenzyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (C3)

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative that was synthesized and evaluated in silico for potential anti-Myelofibrosis activity. []
  • Relevance: This compound shares the core 1,3,4-oxadiazole structure with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Both feature a chlorophenyl substituent at the 5-position of the oxadiazole. []

6-butyl-3,5,7-trimethyl-1-[[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-5-thioxo-1,3,4-oxadiazol-2-yl]methoxy]pyrrolo[3,4-d]pyridazin-4-one (10b)

  • Compound Description: This 1,3,4-oxadiazole derivative demonstrated promising anti-inflammatory activity in a rat paw edema model, suggesting its potential as a safer alternative to NSAIDs. []
  • Relevance: This compound shares the 1,3,4-oxadiazole core structure with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. Notably, both incorporate a nitrophenyl group, although linked through different spacer groups. []
  • Compound Description: This compound, a 1,3,4-oxadiazole derivative, exhibited significant anti-inflammatory effects in a rat paw edema model and showed a favorable safety profile compared to indomethacin. []
  • Relevance: Both this compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole belong to the 1,3,4-oxadiazole family. Moreover, they both feature a halogenated aromatic ring, though with different halogen substitutions and positions. []

[3‐Isonicotinoyl‐5‐(4‐substituted)‐2,3‐dihydro‐1,3,4‐oxadiazol‐2‐yl] derivatives

  • Compound Description: These are 1,3,4-oxadiazole derivatives synthesized and evaluated for their antibacterial, antifungal, and antitubercular properties. []
  • Relevance: These compounds, like 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, are members of the 1,3,4-oxadiazole class. []

5-(Pyridin-4-yl)-1,3,4‐oxadiazole-2‐thiol derivatives

  • Compound Description: This set of compounds are 1,3,4-oxadiazole derivatives synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. []
  • Relevance: These compounds share the core structure of 1,3,4-oxadiazole with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. []

2,5-disubstituted-1,3,4-oxadiazole derivative (5d)

  • Compound Description: This 1,3,4-oxadiazole derivative showed potent inhibitory activity against snake venom phospholipase A2 (PLA2), indicating potential as a PLA2 inhibitor. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole are both categorized as 2,5-disubstituted 1,3,4-oxadiazole derivatives. []

4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol (8)

  • Compound Description: This 1,3,4-oxadiazole derivative exhibited potent inhibitory activity against glycogen synthase kinase 3β (GSK-3β) and demonstrated antidepressant activity in both tail suspension and forced swimming test models. []
  • Relevance: This compound, like 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, contains a 1,3,4-oxadiazole ring. []

3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol (3)

  • Compound Description: This 1,3,4-oxadiazole derivative exhibited potent GSK-3β inhibitory activity and demonstrated promising antidepressant activity in both tail suspension and forced swimming tests. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. []

2-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-(4-nitrobenzylsulfanyl)-[1,3,4]oxadiazole

  • Compound Description: This 1,3,4-oxadiazole derivative had its crystal structure determined by X-ray diffraction, revealing its triclinic crystal system and specific bond lengths and angles. []
  • Relevance: Both this compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole belong to the 1,3,4-oxadiazole class. Additionally, they both contain a nitrophenyl group, albeit attached differently to the oxadiazole ring. []

5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol derivatives (6a-m)

  • Compound Description: This series of 1,3,4-oxadiazole derivatives exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria. []
  • Relevance: These compounds and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. They also both contain a nitrophenyl substituent, although at different positions. []
  • Compound Description: These compounds, synthesized from L-ascorbic acid, were investigated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. []
  • Relevance: These compounds and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole are structurally related through their shared 1,3,4-oxadiazole moiety. []

2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

  • Compound Description: This 1,3,4-oxadiazole derivative had its crystal structure studied, showing that the benzene ring is inclined to the oxadiazole ring. The crystal packing is influenced by C—H⋯π interactions and π–π stacking interactions. []
  • Relevance: This compound shares the core 1,3,4-oxadiazole ring structure with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and also includes a bromophenyl substituent at the 5-position. []

2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)-N-(4-((Z)-3-phenylacryloyl)phenyl)acetamide derivatives

  • Compound Description: This series of hybrid molecules, combining 1,3,4-oxadiazole and chalcone moieties, were explored as potential EGFR inhibitors through 2D and 3D QSAR studies. []
  • Relevance: These compounds and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole belong to the same class of 1,3,4-oxadiazole derivatives. []
  • Compound Description: These compounds were synthesized through an efficient and eco-friendly electrochemical method involving the annulation of aldehydes and carbazates. []
  • Relevance: These compounds share the core 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. []

1, 3, 4-oxadiazol-2(3H)-one derivatives

  • Compound Description: These compounds were synthesized through an efficient and eco-friendly electrochemical method, utilizing the annulation of aldehydes and carbazates. []
  • Relevance: While structurally distinct from the fully aromatic 1,3,4-oxadiazole core of 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, these compounds retain a close relationship as part of the broader oxadiazole family. []
  • Compound Description: These compounds were synthesized and evaluated for their antibacterial activity. Compound 6f showed promising activity against Staphylococcus aureus. []
  • Relevance: These compounds, like 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, incorporate the 1,3,4-oxadiazole ring system. []

3,5-dinitramino-4-(5-amino-1,3,4-oxadiazol-2-yl)-1H-pyrazole

  • Compound Description: This compound, characterized by its nitroamino-functionalized pyrazole-oxadiazole structure, exhibited promising detonation properties and good molecular stability, highlighting its potential as a high-performance energetic material. []
  • Relevance: This compound shares the 1,3,4-oxadiazole unit with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. []

1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides

  • Compound Description: These compounds, synthesized via N-alkylation reactions, demonstrated selective anticancer activity against leukemia, colon cancer, and renal cancer cell lines. []
  • Relevance: These compounds share the 1,3,4-oxadiazole moiety with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. []

5-(adamantan-1-yl)-3-[(4-trifluoromethylanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione

  • Compound Description: The crystal structure of this 1,3,4-oxadiazole derivative was determined, revealing a triclinic crystal system and specific bond lengths and angles. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. []

4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl 4-((4-methoxybenzylidene)amino)benzoate (G1–G11)

  • Compound Description: This homologous series of 1,3,4-oxadiazole derivatives displayed varying liquid crystalline properties, influenced by the nitro and alkoxy terminal groups and the bent 1,3,4-oxadiazole ring. []
  • Relevance: These compounds share the core 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and contain a 4-nitrophenyl group at the 5-position of the oxadiazole ring. []
  • Compound Description: These compounds were synthesized and showed promising antibacterial, anticancer, and antidiabetic activities. []
  • Relevance: These compounds are structurally related to 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, as both belong to the same chemical class of 2,5-disubstituted 1,3,4-oxadiazole derivatives. []

3-N-Acetyl-2-aryl-5-(4-nitrophenyl)-1, 3, 4-oxadiazolines (Ⅳa~g)

  • Compound Description: This series of compounds represents a set of 1,3,4-oxadiazoline derivatives containing a 4-nitrophenyl group at the 5-position. []
  • Relevance: These compounds are structurally related to 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, as they both contain the 5-(4-nitrophenyl)-1,3,4-oxadiazole moiety. []
  • Compound Description: These compounds, synthesized using green chemistry principles, exhibited promising antifungal activity against a range of human pathogenic fungal strains. Molecular docking studies suggested their potential to inhibit the C. albicans cytochrome P450 enzyme lanosterol 14α-demethylase. []
  • Relevance: These compounds share the core 1,3,4-oxadiazole structure with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. []

N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives

  • Compound Description: These pyridine-containing 1,3,4-oxadiazole derivatives were synthesized and found to possess good antifungal and antimicrobial properties, with some exhibiting MIC values as low as 8–16 µg/mL. []
  • Relevance: These compounds and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole both belong to the 1,3,4-oxadiazole family and contain a bromophenyl substituent, although at different positions and with different linking groups. []

5-pyrazyl-2-sulfanyl-1, 3, 4-oxadiazole derivatives (5a-g)

  • Compound Description: These novel oxadiazole compounds were synthesized and evaluated for antibacterial and antitubercular activity. Compounds 5c and 5g exhibited potential antitubercular activity. []
  • Relevance: These compounds, along with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, are classified under the 1,3,4-oxadiazole category. []

2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole 4a-4h compounds

  • Compound Description: These oxadiazole derivatives were synthesized and their larvicidal activity against Culex quinquefasciatus mosquitoes was evaluated. The study indicated that the presence of specific groups on the phenyl ring of the oxadiazole derivatives influenced their larvicidal potency. []
  • Relevance: These compounds are structurally related to 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole as they share the core 1,3,4-oxadiazole ring system. Furthermore, both compound types feature a halogenated phenyl group attached to the 5-position of the oxadiazole ring. []

1,3,4-oxadiazoles with 4-methoxynaphthalene ring

  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against Paracoccidioides spp. and Mycobacterium tuberculosis. Derivative 6n, containing a 2-hydroxy-5-nitrophenyl subunit, exhibited promising activity. []
  • Relevance: Both these compounds and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole core structure. []

2-(2-nitrophenyl)-5-substituted-1,3,4-oxadiazole

  • Compound Description: This compound serves as a starting material for the synthesis of 3-amino-2-substituted-quinazolin-4(3H)-one via a SnCl2-mediated rearrangement. []
  • Relevance: This compound, like 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, contains a 1,3,4-oxadiazole ring. Both feature a nitrophenyl substituent, although at different positions. []
  • Compound Description: This series of hybrid molecules, incorporating both 1,3,4-oxadiazole and 1,2,3-triazole moieties, were synthesized and evaluated for their anticancer activity and thymidylate synthase (TS) inhibitory potential. Notably, compounds 12 and 13 demonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines and potent TS inhibition. []
  • Relevance: These compounds are structurally related to 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole through their shared 1,3,4-oxadiazole moiety. []

1,3,4-oxadiazole N-Mannich Bases

  • Compound Description: This group of compounds, synthesized from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, showed promising antimicrobial and antiproliferative activities. Compounds 5c and 5d exhibited broad-spectrum antibacterial activity, while compounds 4l, 5a, 5c, and 5d displayed optimal antiproliferative activity. []
  • Relevance: These compounds and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole belong to the same 1,3,4-oxadiazole family. []
  • Compound Description: This compound demonstrated promising hypoglycemic and hepatoprotective activities. It exhibited dose-dependent inhibitory effects against ɑ-amylase, ɑ-glucosidase, and hemoglobin glycosylation. In vivo studies showed its ability to restore normal serum levels of hepatic biomarkers in isoniazid- and rifampicin-intoxicated rats. Molecular docking studies indicated its high binding affinity for hyperglycemia-related protein targets. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole belong to the same class of 1,3,4-oxadiazole derivatives. []

2-(4-biphenylyl)-5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole (Bu-PBD)

  • Compound Description: This compound acted as an effective chromaticity-tuning layer in white organic light-emitting diodes (WOLEDs) based on copper complexes. The Bu-PBD layer, sandwiched between a yellow-emitting copper complex-doped CBP layer and a blue-emitting NPD layer, enabled the fabrication of efficient WOLEDs with desirable CIE coordinates and high luminance. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole core and both have aromatic substituents at the 2- and 5-positions. []

2,3,5-trisubstituted-1,3-imidazolidin-4-ones bearing 1,3,4-oxadiazole moiety

  • Compound Description: These compounds were synthesized using microwave irradiation and demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. Compound 5e showed better activity than gentamycin against positive bacteria. []
  • Relevance: These compounds share the 1,3,4-oxadiazole unit with 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. []
  • Compound Description: These novel 1,3,4-oxadiazole derivatives were designed, synthesized, and investigated as potential Collapsin response mediator protein 1 (CRMP1) inhibitors for the treatment of small cell lung cancer. Compounds 5a and 5f exhibited equipotent activity compared to the standard drug, Bevacizumab. []

Properties

Product Name

2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

IUPAC Name

2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Molecular Formula

C14H8BrN3O3

Molecular Weight

346.13 g/mol

InChI

InChI=1S/C14H8BrN3O3/c15-11-3-1-2-10(8-11)14-17-16-13(21-14)9-4-6-12(7-5-9)18(19)20/h1-8H

InChI Key

OOXYFNFHCNHHNP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.